1,2-Difluorobenzene

Description

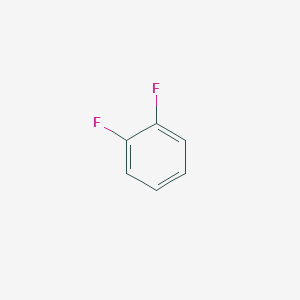

Structure

3D Structure

Properties

IUPAC Name |

1,2-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2/c7-5-3-1-2-4-6(5)8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOYDNIKZWGIXJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2075390 | |

| Record name | Benzene, 1,2-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; Not miscible or difficult to mix in water; [MSDSonline] | |

| Record name | 1,2-Difluorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7901 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

367-11-3 | |

| Record name | 1,2-Difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=367-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Difluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DIFLUOROBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIFLUOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AW7QGMW29C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Difluorobenzene: Core Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Difluorobenzene, also known as ortho-difluorobenzene, is an aromatic organic compound with the chemical formula C₆H₄F₂.[1][2] It is a colorless, flammable liquid that serves as a versatile building block in organic synthesis and as a specialized solvent.[3][4] Its unique properties, including a high dielectric constant, make it particularly valuable in the fields of materials science, agrochemicals, and pharmaceuticals.[3][4] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, along with relevant experimental protocols and applications.

Physical Properties

The physical characteristics of this compound are well-documented, providing a foundation for its application in various experimental and industrial settings. These properties are summarized in the tables below.

General and Physical Properties

| Property | Value |

| Appearance | Colorless liquid[3][4] |

| Molecular Formula | C₆H₄F₂[1][5] |

| Molecular Weight | 114.09 g/mol [1][5] |

| CAS Number | 367-11-3[1][5] |

| Melting Point | -34 °C[3][6] |

| Boiling Point | 92 °C[3][6] |

| Density | 1.158 g/mL at 25 °C[6][7] |

| Solubility in Water | 1.14 g/L (insoluble)[3] |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, and diethyl ether[8] |

Optical and Electrical Properties

| Property | Value |

| Refractive Index (n20/D) | 1.443[6][7] |

| Dielectric Constant (ε₀) | 13.8 at 300 K[3] |

| Dipole Moment | 2.53 D[9] |

Safety and Handling

| Property | Value |

| Flash Point | 2.2 °C (36 °F)[6][10] |

| Vapor Pressure | 56.6 mmHg at 25 °C[11] |

| Stability | Stable under normal conditions[6][12] |

| Incompatibilities | Strong oxidizing agents[6][12] |

Chemical Properties

This compound exhibits a range of chemical behaviors that are of interest to synthetic chemists and drug development professionals.

Reactivity and Stability: The compound is generally stable but is highly flammable and should be handled with care, especially given its low flash point.[6][11][12] It is incompatible with strong oxidizing agents.[6][12]

Role as a Solvent: Due to its high dielectric constant and weakly coordinating nature, this compound is an excellent solvent for electrochemical studies of transition metal complexes.[3][13] It offers a useful potential window for such analyses.[13]

Synthetic Applications: this compound is a valuable precursor in organic synthesis. It can undergo acylation to form 3',4'-difluoropropiophenone and is a key starting material for the synthesis of the antiplatelet drug Ticagrelor.[3][10] It is also used to produce the liquid crystal intermediate 2,3-difluorobenzaldehyde.[10]

Biological Activity: Research has indicated that this compound may act as a potent inhibitor of the NMDA receptor and possesses anaesthetic properties.[3][6][12]

Experimental Protocols

Synthesis of this compound via the Balz-Schiemann Reaction

The Balz-Schiemann reaction is a common method for preparing fluorinated aromatic compounds, including this compound.[3] The process involves the diazotization of an aromatic amine followed by thermal or photochemical decomposition of the resulting diazonium salt in the presence of a fluoride source.[3][14]

A recent development in this synthesis involves a photochemically induced fluorodediazoniation step in a continuous flow mode.[14][15][16][17] This method offers a cleaner reaction profile and higher product selectivity.[14][15][17]

Methodology:

-

Diazotization: 2-Fluoroaniline is reacted with a diazotizing agent, such as nitrous acid (generated in situ from sodium nitrite and an acid), in the presence of a fluoride source like hydrogen fluoride-pyridine (HF/pyridine).[3][14] This reaction is highly exothermic and is often performed in a continuous flow reactor for better temperature control and safety.[14]

-

Fluorodediazoniation: The in situ-generated diazonium salt is then subjected to photolysis.[14] A high-power 365 nm LED is an effective light source for this step, promoting the decomposition of the diazonium salt and the formation of this compound.[14][15][17] This photochemical approach can achieve high product selectivity (≥95%) at full conversion with a short residence time.[14][15][17]

Caption: The Balz-Schiemann reaction for the synthesis of this compound.

Use in Electrochemical Analysis

This compound's properties make it a suitable solvent for electrochemical studies.[3][13]

Experimental Workflow:

-

Electrolyte Solution Preparation: A supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAH), is dissolved in purified this compound to a typical concentration of 0.1 M.[13]

-

Analyte Addition: The transition metal complex to be studied is added to the electrolyte solution.

-

Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of a working electrode (e.g., platinum or glassy carbon), a reference electrode (e.g., silver/silver chloride), and a counter electrode (e.g., platinum wire).

-

Data Acquisition: Cyclic voltammetry or other electrochemical techniques are performed to investigate the redox properties of the metal complex. The high dielectric constant of this compound helps to solvate ionic species generated during the electrochemical process.[3][13]

Caption: Workflow for electrochemical analysis using this compound as a solvent.

Role in Drug Development

This compound is a crucial starting material in the synthesis of Ticagrelor, a P2Y12 receptor antagonist used to prevent blood clots.[10] The synthesis of a key intermediate, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, begins with this compound.[10]

Caption: Role of this compound in the synthesis of Ticagrelor.

Conclusion

This compound is a compound with a unique and valuable set of physical and chemical properties. Its high dielectric constant, utility as a non-coordinating solvent, and role as a synthetic precursor make it an important substance for researchers in chemistry, materials science, and drug development. A thorough understanding of its properties and reaction protocols is essential for its safe and effective use in a laboratory and industrial context.

References

- 1. This compound | C6H4F2 | CID 9706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-ジフルオロベンゼン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. scbt.com [scbt.com]

- 6. This compound CAS#: 367-11-3 [m.chemicalbook.com]

- 7. 1,2-ジフルオロベンゼン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. This compound [stenutz.eu]

- 10. Page loading... [wap.guidechem.com]

- 11. This compound | CAS#:367-11-3 | Chemsrc [chemsrc.com]

- 12. This compound | 367-11-3 [chemicalbook.com]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 366. Generation of this compound via a Photochemical Fluorodediazoniation Step in a Continuous Flow Mode - Magritek [magritek.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Generation of this compound via a Photochemical Fluorodediazoniation Step in a Continuous Flow Mode - SEQENS [seqens.com]

1,2-Difluorobenzene CAS number and molecular structure

CAS Number: 367-11-3 Molecular Formula: C₆H₄F₂

This technical guide provides a comprehensive overview of 1,2-Difluorobenzene, a key aromatic compound utilized in various research and development sectors, particularly in medicinal chemistry and materials science. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and significant applications, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Properties

This compound is an aromatic organic compound in which two fluorine atoms are substituted on adjacent carbon atoms of a benzene ring.[1] This substitution pattern significantly influences its electronic properties and reactivity. The molecular structure is depicted below:

Caption: The chemical structure of this compound.

The physical and chemical properties of this compound are summarized in the tables below, providing a ready reference for experimental design and evaluation.

Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 114.09 g/mol |

| Appearance | Colorless liquid |

| Density | 1.158 g/mL at 25 °C |

| Melting Point | -34 °C |

| Boiling Point | 92 °C |

| Flash Point | 2.2 °C |

| Refractive Index (n²⁰/D) | 1.443 |

| Solubility in Water | Not miscible or difficult to mix |

| Dielectric Constant | 13.8 at 300 K |

Spectroscopic Data

| Spectroscopic Data | Key Features |

| ¹H NMR (in CDCl₃) | δ ~7.0-7.2 ppm (complex multiplet). The spectrum shows complex splitting patterns due to proton-proton and proton-fluorine couplings. |

| ¹³C NMR (in CDCl₃) | Signals are observed in the aromatic region, with carbon atoms directly bonded to fluorine showing large C-F coupling constants. |

| ¹⁹F NMR | A single resonance is typically observed, with complex splitting due to coupling with adjacent protons and the other fluorine atom. |

| Infrared (IR) Spectrum | Characteristic peaks for C-H stretching of aromatic rings, C=C stretching in the aromatic ring, and strong C-F stretching bands. |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 114. Key fragment ions are also observed. |

Sources:[1][4][5][6][7][8][9][10][11][12][13]

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound is achieved through the Balz-Schiemann reaction, starting from 2-fluoroaniline.[1][14] This reaction involves the diazotization of an aromatic amine in the presence of a tetrafluoroborate source, followed by thermal or photochemical decomposition of the resulting diazonium salt.

Experimental Protocol: Balz-Schiemann Reaction

A modern approach to the Balz-Schiemann reaction often employs continuous flow chemistry to enhance safety and efficiency, particularly in handling potentially unstable diazonium intermediates.[2][8][15]

Materials:

-

2-Fluoroaniline

-

Sodium Nitrite (NaNO₂)

-

Hydrofluoric acid/pyridine (HF/pyridine) or Tetrafluoroboric acid (HBF₄)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

Procedure Outline:

-

Diazotization: 2-Fluoroaniline is dissolved in a suitable solvent and cooled to a low temperature (typically 0-5 °C). An aqueous solution of sodium nitrite is added dropwise to a solution of the amine in the presence of an acid (like HBF₄ or a mixture of HCl and NaBF₄). This in-situ generation of nitrous acid leads to the formation of the 2-fluorobenzenediazonium tetrafluoroborate salt.

-

Decomposition: The diazonium salt is then decomposed to yield this compound. This can be achieved through:

-

Thermal Decomposition: The isolated diazonium salt is gently heated, leading to the evolution of nitrogen gas and boron trifluoride, with the formation of this compound.

-

Photochemical Decomposition: Recent advancements have shown that irradiating the diazonium salt solution (e.g., with a 365 nm LED) can induce a cleaner and more efficient fluorodediazoniation, often at room temperature and with shorter reaction times.[2][14][15]

-

-

Work-up and Purification: The reaction mixture is typically neutralized, and the organic product is extracted with a suitable solvent (e.g., diethyl ether). The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product is purified by distillation.

Caption: Synthesis of this compound via the Balz-Schiemann reaction.

Applications in Research and Development

This compound is a versatile building block and solvent in modern organic synthesis and drug development.

Synthesis of Pharmaceutical Intermediates

A prominent application of this compound is in the synthesis of complex pharmaceutical ingredients. For instance, it is a key starting material for the synthesis of 2,3-difluorobenzaldehyde, an important intermediate for various bioactive molecules.

Experimental Protocol: Synthesis of 2,3-Difluorobenzaldehyde

This synthesis proceeds via ortho-lithiation of this compound followed by formylation.

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N-Dimethylformamide (DMF)

-

Anhydrous Tetrahydrofuran (THF)

-

10% Hydrochloric acid (HCl)

Procedure Outline:

-

Lithiation: A solution of this compound in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen). The solution is cooled to a very low temperature (e.g., -65 °C). n-Butyllithium is then added dropwise over a period of 1.5-2.5 hours, maintaining the low temperature. The mixture is stirred for an additional 30 minutes to ensure complete lithiation.

-

Formylation: Anhydrous DMF is added dropwise to the reaction mixture, and the temperature is allowed to rise to approximately -30 °C.

-

Work-up: The reaction is quenched by pouring the mixture into a cold 10% solution of hydrochloric acid, ensuring the temperature does not exceed 30 °C. The product is then extracted, and the organic layers are washed and dried.

-

Purification: After removing the solvent, the crude product is purified by distillation to yield 2,3-difluorobenzaldehyde.

Source:[16]

Caption: Synthesis of 2,3-difluorobenzaldehyde from this compound.

Role in Palladium-Catalyzed Cross-Coupling Reactions

While the high strength of the C-F bond makes this compound challenging to use as a substrate in cross-coupling reactions without specific catalysts designed for C-F activation, it has found significant use as a solvent in organometallic chemistry.[17] Its properties, including a high dielectric constant, relative chemical inertness, and weak coordinating ability, make it an excellent medium for electrochemical studies of transition metal complexes and for reactions involving cationic or highly electrophilic species.[1][8]

Research into the direct C-F activation of fluoroarenes is an active field. Methodologies for the palladium-catalyzed cross-coupling of polyfluorinated aromatics have been developed, often requiring specialized ligands and conditions to facilitate the oxidative addition of the C-F bond to the palladium center.[17][18][19][20][21] These advancements pave the way for the potential use of this compound as a substrate for creating complex biaryl structures.

Conclusion

This compound is a fundamental chemical for advanced synthesis. Its unique properties, stemming from the ortho-difluoro substitution, make it both a valuable precursor for complex molecules and a specialized solvent for sensitive organometallic systems. The detailed data and protocols provided in this guide are intended to support researchers in leveraging the full potential of this versatile compound in their scientific endeavors.

References

- 1. This compound(367-11-3) 1H NMR spectrum [chemicalbook.com]

- 2. 366. Generation of this compound via a Photochemical Fluorodediazoniation Step in a Continuous Flow Mode - Magritek [magritek.com]

- 3. researchgate.net [researchgate.net]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound(367-11-3) IR Spectrum [m.chemicalbook.com]

- 6. Benzene, 1,2-difluoro- [webbook.nist.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound | 367-11-3 | Benchchem [benchchem.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. Benzene, 1,2-difluoro- [webbook.nist.gov]

- 11. This compound Proton Full Spectrum [wiredchemist.com]

- 12. Benzene, 1,2-difluoro- [webbook.nist.gov]

- 13. Benzene, 1,2-difluoro- [webbook.nist.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Generation of this compound via a Photochemical Fluorodediazoniation Step in a Continuous Flow Mode - SEQENS [seqens.com]

- 16. CN102659544A - Method for preparing 2,3-difluorobenzaldehyde - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. Palladium-Catalyzed Defluorinative Coupling of 1-Aryl-2,2-Difluoroalkenes and Boronic Acids for the Stereoselective Synthesis of Monofluorostilbenes - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 1,2-Difluorobenzene from 2-Fluoroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1,2-difluorobenzene from 2-fluoroaniline, a crucial transformation for introducing the 1,2-difluorophenyl moiety into pharmacologically active molecules and other advanced materials. The primary focus is on the Balz-Schiemann reaction, a reliable and widely used method for this conversion. This document details both traditional thermal and modern photochemical approaches, presenting comparative data, comprehensive experimental protocols, and visual workflows to aid in practical application.

Introduction

This compound is a valuable building block in the synthesis of numerous pharmaceuticals and agrochemicals.[1] Its preparation from readily available 2-fluoroaniline is a key strategic step in many synthetic routes. The Balz-Schiemann reaction, which involves the diazotization of an aromatic amine followed by thermal or photochemical decomposition of the resulting diazonium salt, is the most common and effective method for this transformation.[1][2][3] This guide explores the nuances of this reaction, offering a comparative analysis of different methodologies to assist researchers in selecting the optimal conditions for their specific needs.

The Balz-Schiemann Reaction: An Overview

The synthesis of this compound from 2-fluoroaniline via the Balz-Schiemann reaction proceeds in two main stages:

-

Diazotization: 2-Fluoroaniline is treated with a nitrosating agent, typically sodium nitrite (NaNO₂) in the presence of a strong acid like tetrafluoroboric acid (HBF₄) or a pyridine-HF complex, to form the 2-fluorobenzenediazonium tetrafluoroborate salt.[1][4] This reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[5][6]

-

Decomposition (Fluorodediazoniation): The isolated or in situ generated 2-fluorobenzenediazonium salt is then decomposed to yield this compound, nitrogen gas (N₂), and boron trifluoride (BF₃). This step can be induced either by heat (thermal decomposition) or by light (photochemical decomposition).[1][7]

Data Presentation: Thermal vs. Photochemical Methods

The choice between thermal and photochemical decomposition significantly impacts reaction time, yield, and purity. The following table summarizes quantitative data from various studies to facilitate comparison.

| Parameter | Thermal Decomposition (Batch) | Photochemical Decomposition (Batch) | Photochemical Decomposition (Continuous Flow) |

| Reaction Temperature | 150 °C (Microwave) | Room Temperature | Not specified, likely near room temperature |

| Reaction Time | 30 - 60 minutes | 6 - 26 hours | 10 minutes (residence time) |

| Conversion/Yield | 20% conversion after 30 min, 25% after 60 min[1] | 24% conversion after 6 h, 52% after 26 h[4] | >99% conversion |

| Product Selectivity | Formation of byproducts observed[1] | Clean reaction profile observed by ¹⁹F NMR[4] | ≥95%[2][8][9] |

| Key Reagents | In situ generated 2-fluorobenzenediazonium salt | 0.8 M solution of 2-fluorobenzenediazonium salt, 365 nm LED (50 W)[4] | HF/pyridine, NaNO₂, 365 nm high-power LED[1][2][3] |

| Notes | Significant byproduct formation at longer reaction times.[1] | Homogeneous reaction mixture with no tar formation.[4] | Offers significant improvement in reaction time and conversion over batch methods.[2] |

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of this compound from 2-fluoroaniline.

Diazotization of 2-Fluoroaniline

This protocol describes the formation of the 2-fluorobenzenediazonium tetrafluoroborate salt.

Materials:

-

2-Fluoroaniline

-

Tetrafluoroboric acid (HBF₄, 48-50% aqueous solution) or HF/pyridine

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) (if using HBF₄)

-

Deionized water

-

Ice

Procedure (using HBF₄):

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 2-fluoroaniline in a solution of hydrochloric acid and water.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature between 0 and 5 °C. The addition should take approximately 30 minutes.

-

Stir the resulting solution for an additional 30 minutes at 0-5 °C.

-

To the cold diazonium salt solution, slowly add a pre-cooled solution of tetrafluoroboric acid.

-

The 2-fluorobenzenediazonium tetrafluoroborate salt will precipitate out of the solution.

-

Collect the precipitate by filtration and wash it with cold water, followed by a small amount of cold methanol and then diethyl ether to facilitate drying.

-

Dry the salt under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.

Thermal Decomposition of 2-Fluorobenzenediazonium Tetrafluoroborate (Batch)

This protocol describes the thermal conversion of the diazonium salt to this compound.

Materials:

-

Dry 2-fluorobenzenediazonium tetrafluoroborate

-

High-boiling point inert solvent (e.g., decane)

-

Heating mantle or oil bath

-

Condenser

-

Collection flask

Procedure:

-

In a round-bottom flask, suspend the dry 2-fluorobenzenediazonium tetrafluoroborate in a high-boiling point inert solvent.

-

Gently heat the mixture. The decomposition typically begins around 100-150 °C, evidenced by the evolution of nitrogen gas.

-

The this compound product will distill over with the solvent.

-

Collect the distillate and separate the product from the solvent, for example, by fractional distillation.

Photochemical Decomposition of 2-Fluorobenzenediazonium Salt (Continuous Flow)

This protocol is based on a modern, efficient method for the synthesis of this compound.

Materials and Equipment:

-

2-Fluoroaniline

-

HF/pyridine

-

Sodium nitrite (NaNO₂)

-

Continuous flow reactor system with a pump, T-mixer, and a photoreactor module

-

High-power 365 nm LED light source

-

Back-pressure regulator

Procedure:

-

Prepare a stock solution of 2-fluoroaniline in a suitable solvent.

-

Prepare a stock solution of sodium nitrite in a suitable solvent.

-

Using a continuous flow system, pump the 2-fluoroaniline solution and a pre-cooled solution of HF/pyridine into a T-mixer.

-

The resulting stream is then mixed with the sodium nitrite solution in a second T-mixer to generate the 2-fluorobenzenediazonium salt in situ.

-

The reaction mixture flows through a residence time unit to ensure complete diazotization.

-

The stream then enters the photoreactor module, where it is irradiated with a high-power 365 nm LED. A residence time of approximately 10 minutes is typically sufficient for complete conversion.[2][8][9]

-

The product stream exits the reactor through a back-pressure regulator.

-

The this compound can then be isolated and purified using standard workup and purification techniques.

Mandatory Visualizations

Reaction Pathway

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Generation of this compound via a Photochemical Fluorodediazoniation Step in a Continuous Flow Mode - SEQENS [seqens.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. vapourtec.com [vapourtec.com]

- 9. 366. Generation of this compound via a Photochemical Fluorodediazoniation Step in a Continuous Flow Mode - Magritek [magritek.com]

An In-Depth Technical Guide to the Balz-Schiemann Reaction for the Synthesis of 1,2-Difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Balz-Schiemann reaction for the synthesis of 1,2-difluorobenzene, a key building block in the pharmaceutical and agrochemical industries. This document details both the traditional thermal and modern photochemical methodologies, presenting quantitative data, step-by-step experimental protocols, and visual representations of the reaction pathways and workflows.

Introduction

The Balz-Schiemann reaction is a cornerstone of aromatic fluorine chemistry, providing a reliable method for the introduction of a fluorine atom onto an aromatic ring.[1][2] The reaction proceeds through the diazotization of a primary aromatic amine, followed by the thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt.[1][2] Direct fluorination of aromatic compounds is often too violent and difficult to control, making the Balz-Schiemann reaction a preferred and safer alternative.[2]

This guide focuses on the synthesis of this compound, a versatile intermediate, from 2-fluoroaniline. Both the classic thermal decomposition method and a contemporary photochemical approach in a continuous flow system will be explored, offering a comparative analysis for researchers and process chemists.

Reaction Mechanism and Pathways

The Balz-Schiemann reaction involves two primary stages: the formation of an aryldiazonium tetrafluoroborate salt and its subsequent decomposition to yield the aryl fluoride.

Stage 1: Diazotization

The process begins with the diazotization of the primary aromatic amine (2-fluoroaniline) in the presence of a nitrous acid source (e.g., sodium nitrite) and a strong acid (e.g., hydrochloric acid) to form the corresponding diazonium salt. The addition of fluoroboric acid (HBF₄) or a tetrafluoroborate salt then leads to the precipitation of the relatively stable 2-fluorobenzenediazonium tetrafluoroborate.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Spectroscopic Data of 1,2-Difluorobenzene

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a compound of interest in various research and development fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Molecular and Physical Properties

This compound is a colorless liquid with the chemical formula C₆H₄F₂. It serves as a valuable building block in organic synthesis and as a model system in mechanistic studies.[1]

| Property | Value |

| Molecular Formula | C₆H₄F₂ |

| Molecular Weight | 114.09 g/mol [1] |

| CAS Number | 367-11-3[2] |

| Physical Description | Colorless liquid[3] |

| Boiling Point | ~92 °C[4] |

| Melting Point | -34 °C[5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of this compound. Due to the presence of ¹H, ¹³C, and ¹⁹F nuclei, a combination of NMR experiments provides a wealth of structural information.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is complex due to proton-proton and proton-fluorine couplings. The spectrum exhibits two multiplets corresponding to the two chemically non-equivalent sets of protons.

Table 1: ¹H NMR Data for this compound

| Solvent | Frequency (MHz) | Chemical Shift (δ, ppm) | Assignment |

| CDCl₃ | 399.65 | 7.124 (m) | H-3, H-6 |

| 7.053 (m) | H-4, H-5 | ||

| CCl₄ | 300 | 7.101 (m) | Protons adjacent to H |

| 7.017 (m) | Protons adjacent to F |

Data sourced from ChemicalBook.[6]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is influenced by strong one-bond and long-range carbon-fluorine couplings, which can complicate proton-decoupled spectra.[7] The molecule has three distinct carbon environments.

Table 2: ¹³C NMR Data for this compound

| Solvent | Assignment | Chemical Shift (δ, ppm) | Key Couplings (J, Hz) |

| CDCl₃ | C1, C2 | ~151 (dd) | ¹JCF ≈ 245, ²JCF ≈ 14 |

| C3, C6 | ~124 (t) | ²JCF ≈ 6, ³JCF ≈ 4 | |

| C4, C5 | ~117 (dd) | ³JCF ≈ 18, ⁴JCF ≈ 4 |

Note: Precise chemical shifts and coupling constants can vary slightly based on solvent and experimental conditions. The values presented are typical representations.

¹⁹F NMR Spectroscopy

Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique.[8] The spectrum of this compound shows a single multiplet due to the chemical equivalence of the two fluorine atoms and their coupling to the aromatic protons.

Table 3: ¹⁹F NMR Data for this compound

| Solvent | Reference | Chemical Shift (δ, ppm) |

| CDCl₃ | CFCl₃ | ~ -137.5 (m) |

Note: ¹⁹F chemical shifts have a wide range and are highly sensitive to the electronic environment.[9]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorptions for aromatic C-H bonds and C-F bonds.

Table 4: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

| ~3050 - 3100 | Aromatic C-H Stretch |

| ~1500 - 1600 | Aromatic C=C Stretch |

| ~1200 - 1300 | C-F Stretch |

| ~750 - 800 | C-H Out-of-plane Bend (ortho-disubstituted) |

Data compiled from NIST Chemistry WebBook.[10]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound shows a prominent molecular ion peak and characteristic fragmentation patterns.

Table 5: Major Peaks in the EI Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Assignment |

| 114 | 100.0 | [M]⁺ (Molecular Ion) |

| 88 | 14.2 | [M - C₂H₂]⁺ |

| 63 | 13.4 | [C₅H₃]⁺ |

Data sourced from ChemicalBook and Benchchem.[1][6]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of liquid samples like this compound.

NMR Sample Preparation and Acquisition

-

Sample Preparation : Dissolve approximately 5-25 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[11][12]

-

Filtering : To remove any particulate matter, filter the solution through a Pasteur pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.[12][13]

-

Volume Adjustment : Ensure the sample height in the NMR tube is adequate, typically around 4-5 cm, to be within the detector coil range.[12]

-

Instrument Setup : Place the NMR tube into the spectrometer. The experiment involves three main steps:

-

Data Acquisition : Set the appropriate spectral parameters (e.g., number of scans, spectral width) and acquire the data.[11]

FTIR Sample Preparation and Acquisition

For liquid samples, either a transmission cell or an Attenuated Total Reflectance (ATR) accessory can be used.[14]

-

Transmission Cell Method :

-

Place a drop of this compound onto a polished salt plate (e.g., NaCl or KBr).[15]

-

Place a second plate on top to create a thin liquid film.

-

Mount the plates in the spectrometer's sample holder.

-

Acquire a background spectrum of the empty cell or pure solvent first.

-

Acquire the sample spectrum and ratio it against the background.[16]

-

-

ATR Method :

GC-MS Sample Preparation and Acquisition

-

Sample Preparation : Prepare a dilute solution of this compound (e.g., ~10 µg/mL) in a volatile organic solvent like hexane or dichloromethane.[18] The sample must be free of non-volatile materials.[18]

-

Injection : Inject a small volume (typically 1 µL) of the solution into the heated inlet of the gas chromatograph, where the sample is vaporized.[19]

-

Chromatographic Separation : The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.[20]

-

Mass Analysis : As each component elutes from the column, it enters the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting ions are separated by their mass-to-charge (m/z) ratio.[19]

-

Data Analysis : The output consists of a chromatogram (signal intensity vs. retention time) and a mass spectrum for each chromatographic peak.

Visualized Workflows and Relationships

Spectroscopic Information Flow

The following diagram illustrates how different spectroscopic techniques provide complementary information to elucidate the structure of this compound.

General Spectroscopic Analysis Workflow

This diagram outlines a typical workflow for the spectroscopic analysis of a chemical sample.

References

- 1. This compound | 367-11-3 | Benchchem [benchchem.com]

- 2. Benzene, 1,2-difluoro- [webbook.nist.gov]

- 3. This compound | C6H4F2 | CID 9706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. This compound | CAS#:367-11-3 | Chemsrc [chemsrc.com]

- 6. This compound(367-11-3) 1H NMR spectrum [chemicalbook.com]

- 7. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. azom.com [azom.com]

- 10. Benzene, 1,2-difluoro- [webbook.nist.gov]

- 11. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 12. NMR Sample Preparation [nmr.chem.umn.edu]

- 13. publish.uwo.ca [publish.uwo.ca]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. researchgate.net [researchgate.net]

- 16. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 17. drawellanalytical.com [drawellanalytical.com]

- 18. uoguelph.ca [uoguelph.ca]

- 19. memphis.edu [memphis.edu]

- 20. emeraldcloudlab.com [emeraldcloudlab.com]

An In-Depth Technical Guide to the Solubility of 1,2-Difluorobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-difluorobenzene in various organic solvents. This information is critical for professionals in research, chemical synthesis, and pharmaceutical development where this compound is utilized as a solvent or a reactant.

Core Concepts in Solubility

This compound (o-DFB), a colorless liquid, is a polar aprotic solvent. Its solubility in organic solvents is governed by the principle of "like dissolves like". The molecule possesses both a non-polar benzene ring and polar carbon-fluorine bonds, allowing for miscibility with a range of organic solvents. It is generally soluble in common organic solvents such as ethanol, methanol, acetone, diethyl ether, and chloroform.[1] Conversely, it is considered insoluble or not miscible in water, with a reported solubility of 1.14 g/L.[2]

Quantitative Solubility Data

While qualitative descriptions of this compound's solubility are readily available, comprehensive quantitative data in a range of organic solvents remains limited in publicly accessible literature. The following table summarizes the available information. Further experimental determination is recommended for precise applications.

| Solvent Classification | Solvent Name | CAS Number | Molecular Formula | Reported Solubility of this compound |

| Polar Protic | Ethanol | 64-17-5 | C₂H₅OH | Soluble[1] |

| Methanol | 67-56-1 | CH₃OH | Soluble[3] | |

| Polar Aprotic | Acetone | 67-64-1 | C₃H₆O | Soluble[1] |

| Non-Polar | Diethyl Ether | 60-29-7 | (C₂H₅)₂O | Soluble[1] |

| Halogenated | Chloroform | 67-66-3 | CHCl₃ | Soluble[3] |

| Aqueous | Water | 7732-18-5 | H₂O | 1.14 g/L[2] |

Note: "Soluble" indicates that the source states solubility without providing specific quantitative values. Researchers requiring precise solubility data are encouraged to perform experimental determinations.

Experimental Protocols for Solubility Determination

A precise understanding of solubility requires robust experimental methods. The following section outlines a general protocol for determining the solubility of a liquid analyte, such as this compound, in a liquid solvent. This method can be adapted based on the specific solvent and the analytical equipment available.

General Experimental Workflow for Liquid-Liquid Solubility Determination

References

An In-depth Technical Guide to the Thermodynamic Properties of 1,2-Difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 1,2-difluorobenzene. The information is compiled from established scientific literature and databases, presenting key quantitative data in a structured format. This document also outlines the fundamental experimental methodologies employed to determine these properties and visualizes the interconnectedness of these thermodynamic parameters and the workflows for their determination.

Core Thermodynamic Data

The thermodynamic properties of this compound have been experimentally determined and are crucial for understanding its behavior in various chemical and physical processes. The following tables summarize the key quantitative data.

Table 1: Enthalpy, Entropy, and Heat Capacity of this compound

| Property | Value | Units | Reference |

| Standard Molar Enthalpy of Formation (liquid, 298.15 K) | -319.2 ± 0.92 | kJ/mol | [1] |

| Standard Molar Enthalpy of Combustion (liquid, 298.15 K) | -2960.7 ± 0.54 | kJ/mol | [1] |

| Standard Molar Entropy (liquid, 298.15 K) | 222.59 | J/(mol·K) | [1] |

| Molar Heat Capacity (liquid, 298.15 K) | 159.03 | J/(mol·K) | [1] |

| Molar Heat Capacity (solid) | Varies with temperature (14 K to triple point) | J/(mol·K) | [2][3] |

| Molar Heat Capacity (vapor) | Varies with temperature (355 K to 500 K) | J/(mol·K) | [2][3] |

Table 2: Phase Change Properties of this compound

| Property | Value | Units | Reference |

| Triple Point Temperature | --- | K | [2][3] |

| Heat of Fusion | --- | kJ/mol | [2][3] |

| Heat of Vaporization (327 K to 367 K) | Varies with temperature | kJ/mol | [2][3] |

| Normal Boiling Point | 92 | °C | [4] |

| Melting Point | -34 | °C | [4] |

Table 3: Vapor Pressure of this compound

The vapor pressure of this compound has been determined over a range of temperatures. The relationship between vapor pressure and temperature is crucial for understanding its volatility and for applications involving its use as a solvent or reactant in the gas phase. Experimental data is available for the temperature range of 304 K to 403 K.[2][3]

Experimental Protocols

The determination of the thermodynamic properties of this compound relies on a combination of calorimetric and spectrometric techniques. While specific experimental parameters for the cited studies are not fully detailed in the available literature, the general methodologies are well-established.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of this compound is typically determined indirectly from its standard enthalpy of combustion. This is measured using a rotating-bomb calorimeter, a technique particularly suited for organic fluorine compounds.

Methodology:

-

A precisely weighed sample of this compound is placed in a crucible within a platinum-lined bomb.

-

The bomb is charged with a known high pressure of pure oxygen.

-

The bomb is placed in a calorimeter, a container with a known quantity of water, and the entire assembly is allowed to reach thermal equilibrium.

-

The sample is ignited, and the complete combustion of the organic compound occurs. The rotation of the bomb ensures a uniform final solution.

-

The temperature change of the calorimeter is meticulously recorded.

-

The heat of combustion is calculated from the temperature rise and the known heat capacity of the calorimeter system.

-

The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's law, taking into account the heats of formation of the combustion products (CO₂, H₂O, and HF).

Low-Temperature Calorimetry for Heat Capacity and Entropy

The heat capacity of this compound in its solid and liquid states, as well as its entropy, are determined using low-temperature calorimetry.

Methodology:

-

A known mass of high-purity this compound is placed in a cryostat, an apparatus capable of maintaining very low and precisely controlled temperatures.

-

The sample is cooled to a very low temperature, typically near absolute zero (e.g., 14 K).

-

A known amount of electrical energy is supplied to the sample through a heater, and the resulting temperature increase is measured.

-

The heat capacity at that temperature is calculated from the energy input and the temperature change.

-

This process is repeated in small temperature increments to obtain the heat capacity as a function of temperature.

-

The standard entropy of the substance at a given temperature is then calculated by integrating the heat capacity divided by the temperature from absolute zero to the desired temperature, accounting for the entropies of any phase transitions.

Vapor Pressure Determination

The vapor pressure of this compound can be measured using various static or dynamic methods.

Methodology (Static Method):

-

A sample of the liquid is placed in a container connected to a pressure-measuring device (manometer).

-

The sample is thoroughly degassed to remove any dissolved air.

-

The container is placed in a constant-temperature bath.

-

The system is allowed to reach equilibrium, at which point the measured pressure is the vapor pressure of the liquid at that temperature.

-

Measurements are repeated at different temperatures to establish the vapor pressure curve.

Interrelation of Thermodynamic Properties

The various thermodynamic properties of this compound are not independent but are interconnected through fundamental thermodynamic relationships. Understanding these connections is crucial for a complete thermodynamic characterization of the compound.

This guide provides a foundational understanding of the thermodynamic properties of this compound, essential for its application in research and development. The provided data and methodologies serve as a valuable resource for scientists and professionals in the chemical and pharmaceutical industries.

References

Dielectric constant of 1,2-Difluorobenzene as a solvent

An In-Depth Technical Guide on 1,2-Difluorobenzene as a Solvent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (o-DFB) is a fluorinated aromatic solvent increasingly recognized for its unique physicochemical properties, particularly its notably high dielectric constant. This characteristic, combined with its chemical inertness and weakly coordinating nature, makes it a valuable medium for a range of applications, especially in electrochemical studies and as a building block in pharmaceutical synthesis. This guide provides a comprehensive overview of the dielectric properties of this compound, its applications, and the experimental methodology for the determination of its dielectric constant.

Physicochemical Properties of this compound

This compound is a colorless, flammable liquid.[1] Its key properties are summarized in the table below for easy reference and comparison. The ortho-positioning of the two highly electronegative fluorine atoms on the benzene ring results in a significant dipole moment, leading to its high dielectric constant compared to many other common organic solvents.[2][3]

| Property | Value | Reference(s) |

| Dielectric Constant (ε) | 13.8 (at 300 K / 27 °C) 14.26 | [1][4][5] |

| Molecular Formula | C₆H₄F₂ | [1] |

| Molecular Weight | 114.09 g/mol | [1][6] |

| Boiling Point | 92 °C | [1][7] |

| Melting Point | -34 °C | [1][7] |

| Density | 1.158 g/mL (at 25 °C) | [4][7] |

| Refractive Index (n 20/D) | 1.443 | [4] |

| Flash Point | 2 °C (35.6 °F) | [8][9] |

| Solubility in Water | Insoluble (1.14 g/L) | [1][2] |

| Solubility in Organic Solvents | Soluble in chloroform, methanol, ethanol, acetone, diethyl ether.[2][4] | [2][4] |

Applications in Research and Drug Development

The distinct properties of this compound make it a solvent of choice and a valuable intermediate in specialized chemical applications.

Solvent for Electrochemical Studies

This compound possesses a unique combination of a high dielectric constant, a wide potential window (+2.0 V to -2.2 V), and a non-coordinating nature.[10] Unlike common polar aprotic solvents such as acetonitrile or DMSO, it does not readily coordinate to metal centers.[1] This makes it an excellent solvent for the electrochemical analysis of transition metal complexes, allowing for the generation and stabilization of otherwise inaccessible or unstable intermediates.[4][10][11]

Intermediate in Pharmaceutical and Agrochemical Synthesis

The introduction of fluorine atoms into active pharmaceutical ingredients (APIs) is a common strategy in drug development to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to target proteins.[12][13] this compound serves as a key building block for synthesizing complex organic molecules where the vicinal difluoro-aromatic moiety is desired.[2][14] Its use is critical in producing various pharmaceuticals and agrochemicals.[12][14] The strong carbon-fluorine bond is resistant to enzymatic cleavage, which can prolong the in-vivo half-life of a drug.[12]

Experimental Determination of Dielectric Constant

While specific experimental determinations for this compound are not detailed in readily available literature, a general and widely accepted method for determining the dielectric constant of a liquid involves measuring the capacitance of a test cell.[15][16]

Principle

The dielectric constant (ε) of a substance is the ratio of the capacitance of a capacitor with the material as the dielectric (C) to the capacitance of the same capacitor with a vacuum as the dielectric (C₀).

-

ε = C / C₀

In practice, the capacitance with air as the dielectric is often used as a close approximation for the vacuum value, as the dielectric constant of air is very close to 1.

Experimental Protocol

This protocol outlines the steps to determine the dielectric constant of a liquid like this compound using a parallel plate or cylindrical capacitor cell.

Apparatus:

-

Dielectric constant measurement cell (e.g., two parallel plates or a cylindrical capacitor).

-

LCR meter or capacitance bridge for precise capacitance measurement.

-

The liquid sample (this compound).

-

Reference liquids with known dielectric constants (e.g., cyclohexane, chlorobenzene) for calibration.

-

Temperature control system (e.g., water bath or thermostat).

-

Volumetric glassware.

Procedure:

-

Cell Calibration:

-

Thoroughly clean and dry the dielectric cell to remove any contaminants.

-

Measure the capacitance of the empty, dry cell (C_air). This serves as a practical approximation of C₀.

-

Fill the cell with a standard non-polar solvent of a known dielectric constant (e.g., cyclohexane, ε ≈ 2.02).

-

Measure the capacitance of the cell filled with the standard solvent (C_std).

-

Calculate the cell constant (K) if necessary, which helps account for geometric imperfections and stray capacitances.[15]

-

-

Sample Measurement:

-

Empty and thoroughly clean the cell, ensuring it is completely dry.

-

Fill the cell with this compound, ensuring no air bubbles are trapped between the capacitor plates.

-

Allow the sample to equilibrate to the desired temperature (e.g., 25 °C).

-

Measure the capacitance of the cell filled with the this compound sample (C_sample).

-

-

Calculation:

-

Calculate the dielectric constant of the sample using the formula: ε_sample = C_sample / C_air

-

-

Data Validation:

-

Repeat the measurement multiple times to ensure reproducibility.

-

Perform measurements with other reference liquids to confirm the accuracy of the setup.

-

Visualization of Experimental Workflow

The logical flow of the experimental procedure for determining the dielectric constant is illustrated below.

Safety and Handling

This compound is a highly flammable liquid and vapor with a low flash point.[8][17] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[9] Use of spark-proof tools and explosion-proof equipment is recommended.[8] It may cause irritation to the eyes, skin, and respiratory tract.[8][9] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[7] All equipment must be properly grounded to prevent static discharge.[17]

Conclusion

This compound is a specialty solvent with significant advantages for specific chemical applications. Its high dielectric constant, combined with its chemical inertness and poor coordinating ability, makes it an ideal medium for studying sensitive organometallic and electrochemical systems. Furthermore, its role as a synthetic intermediate underscores its importance in the development of modern pharmaceuticals and advanced materials. Proper understanding of its properties and adherence to safety protocols are essential for its effective and safe utilization in a research and development setting.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Dielectric Constant [macro.lsu.edu]

- 4. This compound CAS#: 367-11-3 [m.chemicalbook.com]

- 5. This compound [stenutz.eu]

- 6. This compound | C6H4F2 | CID 9706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. cloudfront.zoro.com [cloudfront.zoro.com]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. This compound | 367-11-3 [chemicalbook.com]

- 12. nbinno.com [nbinno.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Page loading... [wap.guidechem.com]

- 15. rsc.org [rsc.org]

- 16. scribd.com [scribd.com]

- 17. fishersci.com [fishersci.com]

In-Depth Technical Guide: Health and Safety Information for 1,2-Difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information for 1,2-Difluorobenzene (CAS No. 367-11-3). The information is compiled from various safety data sheets and toxicological resources to assist researchers, scientists, and drug development professionals in the safe handling, use, and storage of this compound.

Chemical and Physical Properties

This compound is a colorless liquid.[1] It is a flammable liquid and vapor.[2][3] Key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Synonyms | o-Difluorobenzene | [1][2] |

| Molecular Formula | C₆H₄F₂ | [4] |

| Molecular Weight | 114.09 g/mol | [4] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 92 °C | [4] |

| Melting Point | -34 °C | [4] |

| Flash Point | 1 °C (closed cup) | [4] |

| Density | 1.158 g/mL at 25 °C | [4] |

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[2] However, available data indicates potential for irritation and acute toxicity upon inhalation.

Acute Toxicity

The primary quantitative toxicological endpoint identified is the median lethal concentration (LC50) from an acute inhalation study in mice.

| Test | Species | Route | Value | Reference(s) |

| LC50 | Mouse | Inhalation | 55,000 mg/m³ / 2 hours | [3][5] |

Health Effects

Exposure to this compound may cause a range of health effects:

-

Eye Contact: May cause eye irritation, chemical conjunctivitis, and corneal damage.[2]

-

Skin Contact: May cause skin irritation and dermatitis.[2]

-

Inhalation: Vapors may cause dizziness or suffocation and a burning sensation in the chest. Aspiration may lead to pulmonary edema.[2]

-

Ingestion: May cause gastrointestinal irritation with nausea, vomiting, and diarrhea. Ingestion of large amounts may lead to central nervous system depression.[2]

-

Chronic Effects: No specific information is available regarding the chronic health effects of this compound.[3] Carcinogenic, mutagenic, and teratogenic effects are reported as not available.[3]

Hazard Identification and Classification

This compound is classified as a highly flammable liquid and vapor.[1]

GHS Classification:

-

Flammable liquids (Category 2), H225.

Signal Word: Danger

Hazard Statements:

-

H225: Highly flammable liquid and vapor.

Experimental Protocols

Acute Inhalation Toxicity (Based on OECD Guideline 403)

A study to determine the median lethal concentration (LC50) would generally involve the following steps:

-

Test Animals: Healthy, young adult laboratory animals (e.g., rats or mice) are used.[6]

-

Exposure: Animals are exposed to various concentrations of this compound vapor for a defined period, typically 4 hours, in a whole-body or nose-only inhalation chamber.[7]

-

Observation: Animals are observed for signs of toxicity and mortality at regular intervals during and after exposure for a period of 14 days.[7]

-

Data Analysis: The LC50 value is calculated from the concentration-response data.[7]

Dermal and Eye Irritation (Based on OECD Guidelines 404 and 405)

Standard irritation studies would involve the application of a small amount of this compound to the skin or into the eye of a test animal (typically a rabbit) and observing the effects over a set period. The degree of irritation is scored based on the presence and severity of redness, swelling, and other changes.[8]

Handling, Storage, and Emergency Procedures

Safe Handling and Storage

-

Handling: Use with adequate ventilation and employ spark-proof tools and explosion-proof equipment. Ground and bond containers when transferring material. Avoid contact with eyes, skin, and clothing, and prevent inhalation of vapor.[2]

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed.[2]

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

-

Skin Contact: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek medical attention.[2]

-

Inhalation: Move the exposed person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[2]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[2]

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[2]

-

Hazards: Vapors may form an explosive mixture with air and can travel to a source of ignition and flash back. Containers may explode when heated.[2]

Accidental Release Measures

-

Eliminate all ignition sources.[3]

-

Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[2]

-

Prevent runoff from entering storm sewers and ditches.[2]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[9]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[9]

-

Respiratory Protection: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[9]

Potential Metabolic Pathway and Toxicity Mechanism

While specific signaling pathways affected by this compound have not been detailed in the available literature, the metabolism of similar aromatic compounds is known to be mediated by the cytochrome P450 (CYP) enzyme system in the liver.[10][11][12][13] This metabolic process is a critical first step in the detoxification and elimination of foreign compounds.

The diagram below illustrates a generalized metabolic pathway for aromatic compounds like this compound. Phase I metabolism, primarily oxidation by CYP enzymes, introduces or exposes functional groups, making the molecule more water-soluble.[14] In Phase II, these modified compounds are conjugated with endogenous molecules (e.g., glucuronic acid), further increasing their water solubility and facilitating their excretion from the body.

References

- 1. fishersci.com [fishersci.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. cloudfront.zoro.com [cloudfront.zoro.com]

- 4. 1,2-二氟苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 6. A Complete Overview of DART (Developmental and Reproductive Toxicology) Studies • Frontage Laboratories [frontagelab.com]

- 7. researchgate.net [researchgate.net]

- 8. fda.gov [fda.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. Cytochromes P450 involved with benzene metabolism in hepatic and pulmonary microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Metabolism and Mechanism of Human Cytochrome P450 Enzyme 1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Material Safety of 1,2-Difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the material safety data for 1,2-Difluorobenzene (CAS No. 367-11-3). The information is compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on quantitative data, experimental methodologies, and clear visual representations of safety workflows and data relationships.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of this compound is essential for its safe handling and use in experimental settings. These properties dictate its behavior under various conditions and inform storage, handling, and emergency procedures.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₄F₂ | [1][2] |

| Molecular Weight | 114.09 g/mol | [1][3][4][5] |

| Appearance | Colorless liquid | [1][6][7][8] |

| Odor | Aromatic | [8] |

| Melting Point | -34 °C | [1][3][4][5][7][9] |

| Boiling Point | 92 °C at 760 mmHg | [1][3][4][5][7][9] |

| Flash Point | 2 °C (35.6 °F) - Closed Cup | [6][7][9][10] |

| Density | 1.158 g/cm³ at 25 °C | [4][5][7] |

| Vapor Pressure | 56.6 mmHg at 25°C | [3] |

| Solubility | Insoluble in water. Soluble in organic solvents like ethanol, acetone, and diethyl ether. | [8] |

| Refractive Index | 1.443 (20°C) | [1][4][5] |

Toxicological Data

The toxicological profile of this compound is crucial for assessing its potential health hazards upon exposure. The primary acute toxicity data available is from inhalation studies in mice.

| Parameter | Value | Species | Exposure Route | Source(s) |

| LC50 | 55,000 mg/m³ | Mouse | Inhalation (2 hours) | [6][7][10][11] |

Health Effects Summary:

-

Acute Effects: May cause irritation to the eyes, skin, and respiratory tract.[6][10] Inhalation of high vapor concentrations can lead to symptoms such as headache, dizziness, tiredness, nausea, and vomiting.[9] Ingestion may cause gastrointestinal irritation.[6]

-

Chronic Effects: No specific information is available regarding chronic exposure effects, carcinogenicity, mutagenicity, or teratogenicity.[10]

Experimental Protocol: Acute Inhalation Toxicity (LC50) Study

While the specific experimental report for the cited LC50 value of this compound is not publicly available, a standard methodology based on the OECD Guideline for the Testing of Chemicals, No. 403 (Acute Inhalation Toxicity) can be detailed. This provides a representative protocol for how such a study would be conducted.

Objective: To determine the median lethal concentration (LC50) of a substance in a mammalian species (e.g., mouse) following a short-term inhalation exposure.

Methodology:

-

Test Substance Preparation: this compound is vaporized to create a test atmosphere of a specific concentration. The concentration of the substance in the air is precisely controlled and monitored throughout the exposure period.

-

Animal Model: Young adult laboratory mice (specific strain, e.g., C57BL/6) of both sexes are used. Animals are acclimatized to laboratory conditions before the study.

-

Exposure System: A whole-body or nose-only inhalation exposure chamber is utilized. The chamber is designed to provide a uniform and constant concentration of the test substance in the air.[12]

-

Experimental Groups: Multiple groups of animals (typically 5 males and 5 females per group) are exposed to different concentrations of this compound vapor for a fixed duration (e.g., 2 or 4 hours).[13] A control group is exposed to filtered air under the same conditions.

-

Procedure:

-

Animals are placed in the exposure chamber.

-

The test atmosphere is generated and maintained at the target concentration and monitored continuously.

-

Environmental conditions such as temperature, humidity, and airflow are kept constant.[14]

-

After the exposure period, the animals are returned to their cages.

-

-

Observation Period: The animals are observed for mortality and clinical signs of toxicity at regular intervals for a period of 14 days post-exposure.[15] Observations include changes in skin, fur, eyes, respiratory patterns, and behavioral changes. Body weights are recorded before the test and at regular intervals during the observation period.[14]

-

Data Analysis: The number of mortalities in each concentration group is recorded. Statistical methods (e.g., probit analysis) are used to calculate the LC50 value, which is the concentration estimated to cause mortality in 50% of the test animals.

Hazard Identification and Risk Assessment Workflow

A systematic approach to identifying hazards and assessing risks is paramount when working with hazardous chemicals. The following diagram illustrates a typical workflow for managing the risks associated with this compound in a research setting.

Caption: Hazard identification and risk assessment workflow for this compound.

Fire and Explosion Hazard Data

This compound is a highly flammable liquid and presents a significant fire hazard. Proper storage and handling procedures are necessary to mitigate this risk.

| Parameter | Value | Source(s) |

| Flammability | Highly flammable liquid and vapor | [2][6][9][10] |

| Flash Point | 2 °C (35.6 °F) | [6][7][9][10] |

| GHS Flammability Category | Category 2 (Flash point < 23°C and initial boiling point > 35°C) | [7][11] |

| Suitable Extinguishing Media | Dry chemical, CO₂, alcohol-resistant foam, water spray | [6][7][9][10] |

| Unsuitable Extinguishing Media | Straight streams of water | [6] |

| Hazardous Combustion Products | Carbon oxides (CO, CO₂), hydrogen fluoride | [6][7] |

| Special Hazards | Vapors may form explosive mixtures with air and can travel to an ignition source and flash back. Containers may explode when heated. | [6][9] |

Exposure Controls and Personal Protection

To minimize exposure and ensure the safety of personnel, appropriate engineering controls, administrative controls, and personal protective equipment (PPE) must be utilized.

| Control Type | Recommendation | Source(s) |

| Engineering Controls | Use in a well-ventilated area, preferably in a chemical fume hood. Use explosion-proof electrical/ventilating/lighting equipment. Ensure eyewash stations and safety showers are readily available. | [6][9][10] |

| Personal Protective Equipment (PPE) | ||

| Eye/Face Protection | Chemical safety goggles or face shield. | [7] |

| Skin Protection | Wear appropriate protective gloves (e.g., Viton, nitrile rubber) and a lab coat or impervious clothing. | [2][6][7] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with organic vapor cartridges. | [6][10] |

| Handling and Storage | Keep away from heat, sparks, and open flames. Ground and bond containers when transferring material. Store in a tightly closed container in a cool, dry, well-ventilated area designated for flammables. | [2][6][9] |

| Incompatible Materials | Strong oxidizing agents. | [6][9][10] |

Logical Relationship of a Material Safety Data Sheet (MSDS/SDS)

The sections of an MSDS or a GHS-compliant SDS are structured logically to provide a clear and accessible flow of information, from identification and hazards to safe handling and emergency response.

Caption: Logical flow and relationship between sections of a Safety Data Sheet.

First Aid Measures

In the event of exposure to this compound, immediate and appropriate first aid is critical.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek medical attention.[6][10]

-

Skin Contact: Remove contaminated clothing and shoes immediately.[6] Flush skin with plenty of soap and water for at least 15 minutes.[6][10] Seek medical attention if irritation develops.[2]

-

Inhalation: Move the victim to fresh air immediately.[6][7] If breathing is difficult, administer oxygen. If the victim is not breathing, give artificial respiration.[6][10] Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting.[6][7] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[6] Never give anything by mouth to an unconscious person.[6][7] Seek immediate medical attention.[10]

Spill and Leak Procedures

Accidental releases must be handled promptly and safely to prevent fire and exposure.

-

Eliminate Ignition Sources: Remove all sources of heat, sparks, flames, and static discharge from the area.[2][6][9]

-

Ventilate the Area: Ensure adequate ventilation to disperse vapors.[6]

-

Personal Protection: Wear appropriate personal protective equipment as described in Section 6.[6]

-

Containment and Cleanup: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[6][10] Use spark-proof tools for cleanup.[6] Collect the absorbed material into a suitable, labeled container for disposal.[6] Do not allow the spill to enter sewers or waterways.[2][6]

This guide is intended to provide essential safety information for trained professionals. Always consult the most current Safety Data Sheet from your supplier before handling this compound and ensure that all laboratory personnel are trained on its specific hazards and the necessary safety procedures.

References

- 1. oecd.org [oecd.org]

- 2. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]

- 3. chemsafetypro.com [chemsafetypro.com]

- 4. OECD Guideline of Acute Inhalation toxicity | PPTX [slideshare.net]

- 5. filab.fr [filab.fr]

- 6. oecd.org [oecd.org]

- 7. compliancexl.com [compliancexl.com]

- 8. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 9. xn--krinfo-wxa.hu [xn--krinfo-wxa.hu]

- 10. GHS Classification- Flammable Liquids | Inventory Pedia | ChemRadar [chemradar.com]

- 11. worksafe.qld.gov.au [worksafe.qld.gov.au]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. agc-chemicals.com [agc-chemicals.com]

- 15. fda.gov [fda.gov]

Methodological & Application

Applications of 1,2-Difluorobenzene in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction